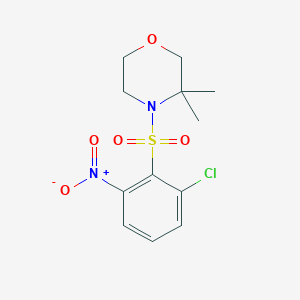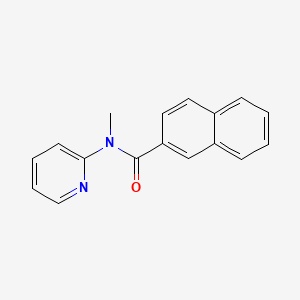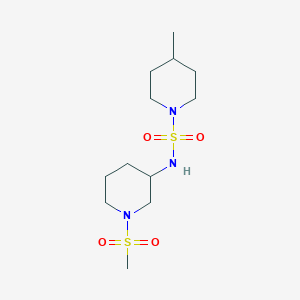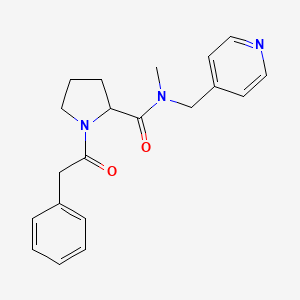![molecular formula C10H19N3O3S B7533464 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7533464.png)
4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole, also known as DSO, is a chemical compound that has been extensively studied for its potential applications in scientific research. DSO is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is a highly reactive molecule that has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including E. coli, P. aeruginosa, and C. albicans. It has also been shown to be effective against certain types of cancer cells, including breast cancer and leukemia. 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole in lab experiments is its high reactivity. This makes it useful in a wide range of applications, including drug development and biochemical research. However, 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole is also highly reactive with other molecules, which can make it difficult to work with. In addition, 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole is a relatively new compound that has not been extensively studied in vivo, which limits its potential applications in clinical research.
Zukünftige Richtungen
There are many potential future directions for research on 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole. One area of research is the development of new drugs that are based on the structure of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole. Another area of research is the investigation of the mechanism of action of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole and its potential applications in the treatment of various diseases. Finally, further research is needed to determine the safety and efficacy of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole in vivo, which will be important for its potential use in clinical research.
Synthesemethoden
The synthesis of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole involves the reaction of diethylamine with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. This reaction results in the formation of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole and water as a byproduct. The reaction is typically carried out in a solvent such as methanol or ethanol under reflux conditions. The yield of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole can be improved by using excess diethylamine and by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new drugs. 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole has been shown to have a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. It has also been shown to be effective against certain types of cancer cells, including breast cancer and leukemia.
Eigenschaften
IUPAC Name |
4-[(diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3S/c1-5-13(6-2)17(14,15)11-7-10-8(3)12-16-9(10)4/h11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNSEZBEPBBKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NCC1=C(ON=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide](/img/structure/B7533397.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)
![N,N-dimethyl-2-[5-methyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenoxy]acetamide](/img/structure/B7533407.png)
![9-Methyl-2-[[4-(3-oxo-3-pyrrolidin-1-ylpropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7533414.png)
![1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533415.png)



![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B7533470.png)
![3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoylamino]-N-methylbenzamide](/img/structure/B7533474.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7533479.png)
![3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7533483.png)
